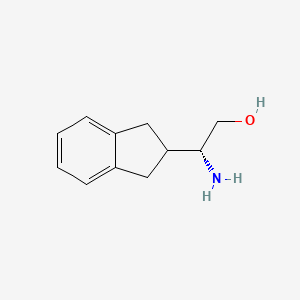
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the ethan-1-ol backbone makes it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane derivative.
Amination: The indane derivative undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve the desired chiral purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: Reduction of the amino group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), ethanol (EtOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: A similar compound with a different stereochemistry.
2,3-Dihydro-1H-inden-1-amine: Lacks the hydroxyl group present in (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol.
6-Bromo-2,3-dihydro-1H-inden-1-amine: Contains a bromine substituent on the indane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,13H,5-7,12H2/t11-/m0/s1 |
Clé InChI |
FWBRFGTZFOUEIF-NSHDSACASA-N |
SMILES isomérique |
C1C(CC2=CC=CC=C21)[C@H](CO)N |
SMILES canonique |
C1C(CC2=CC=CC=C21)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



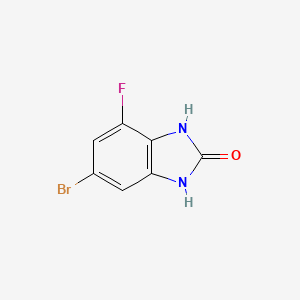
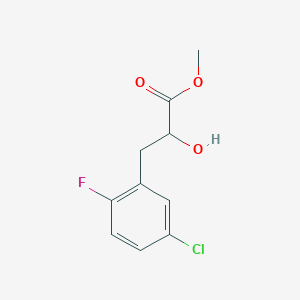
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
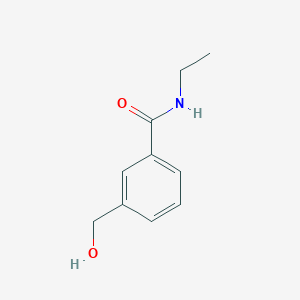
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)

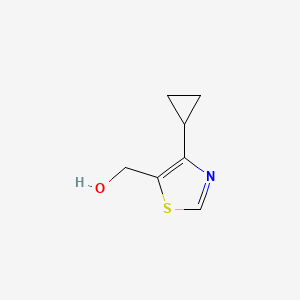
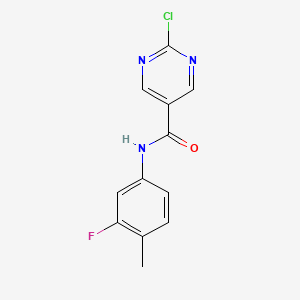
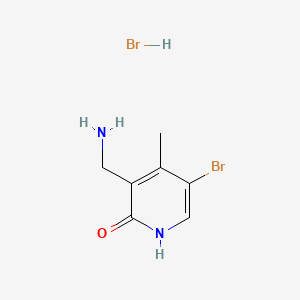

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
